
((R)-1-hydroxymethyl-2,2-dimethyl-propyl)-carbamic acid tert-butyl ester
Overview
Description
((R)-1-hydroxymethyl-2,2-dimethyl-propyl)-carbamic acid tert-butyl ester, also known as tBoc-protected amino acids, is widely used in peptide synthesis. It is a type of carbamate protecting group that is commonly used to protect the N-terminus of amino acids. This protecting group is stable under acidic conditions, making it an ideal choice for peptide synthesis.
Mechanism of Action
The mechanism of action of ((R)-1-hydroxymethyl-2,2-dimethyl-propyl)-carbamic acid tert-butyl estered amino acids involves the protection of the N-terminus of the amino acid. This protecting group is stable under acidic conditions, allowing for the synthesis of peptides using mild acid conditions. The tBoc group can be removed using trifluoroacetic acid, which is a commonly used acid for peptide synthesis.
Biochemical and Physiological Effects
((R)-1-hydroxymethyl-2,2-dimethyl-propyl)-carbamic acid tert-butyl estered amino acids do not have any known biochemical or physiological effects. They are used solely for the purpose of peptide synthesis in scientific research.
Advantages and Limitations for Lab Experiments
TBoc-protected amino acids have several advantages for lab experiments. They are stable under acidic conditions, which allows for the use of mild acid conditions in peptide synthesis. They are also easy to remove using trifluoroacetic acid, which is a commonly used acid for peptide synthesis. However, ((R)-1-hydroxymethyl-2,2-dimethyl-propyl)-carbamic acid tert-butyl estered amino acids have some limitations. They are not stable under basic conditions, which limits their use in some peptide synthesis reactions. They are also not suitable for use in peptides that require basic conditions for synthesis.
Future Directions
There are several future directions for the use of ((R)-1-hydroxymethyl-2,2-dimethyl-propyl)-carbamic acid tert-butyl estered amino acids in scientific research. One area of interest is the development of new protecting groups that are stable under basic conditions. This would expand the use of ((R)-1-hydroxymethyl-2,2-dimethyl-propyl)-carbamic acid tert-butyl estered amino acids in peptide synthesis reactions. Another area of interest is the development of new methods for peptide synthesis that are more efficient and cost-effective. This would allow for the synthesis of larger and more complex peptides, which could have important applications in drug development and other areas of research. Finally, there is interest in the development of new techniques for the analysis and characterization of peptides, which would allow for a better understanding of their structure and function.
Scientific Research Applications
TBoc-protected amino acids are widely used in peptide synthesis for scientific research applications. Peptides are important molecules that play a crucial role in many biological processes. The synthesis of peptides allows researchers to study the structure and function of these molecules. ((R)-1-hydroxymethyl-2,2-dimethyl-propyl)-carbamic acid tert-butyl estered amino acids are commonly used in solid-phase peptide synthesis, which is a powerful tool for the synthesis of peptides.
properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-10(2,3)8(7-13)12-9(14)15-11(4,5)6/h8,13H,7H2,1-6H3,(H,12,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHJHZWFJVBGIL-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](CO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((R)-1-hydroxymethyl-2,2-dimethyl-propyl)-carbamic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B3239922.png)

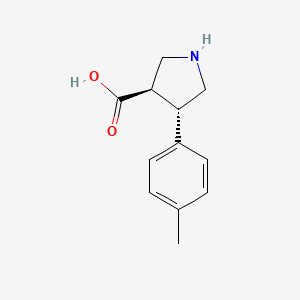

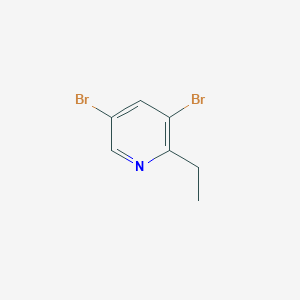
![8-(2-Pyridyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B3239950.png)
![2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine](/img/structure/B3239953.png)

![6-Bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B3239966.png)
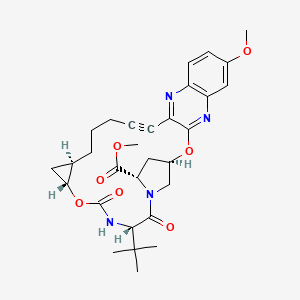
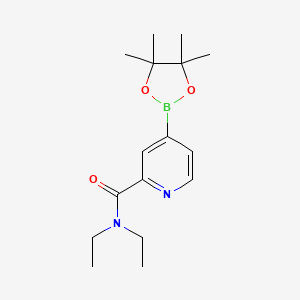
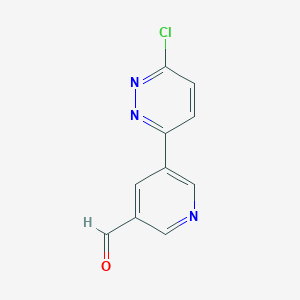
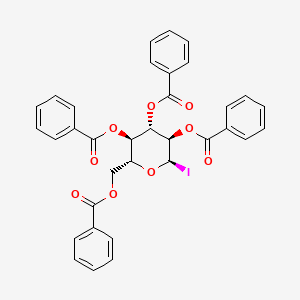
![{[4-(Carboxymethyl)phenyl]methyl}triphenylphosphanium bromide](/img/structure/B3240007.png)